2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide
Description
Structural Classification Within Heterocyclic Chemistry
The compound belongs to the imidazo[1,2-a]pyrimidine family, a class of bicyclic heterocycles featuring a five-membered imidazole ring fused to a six-membered pyrimidine ring. Key structural attributes include:
- Bicyclic Core : The imidazo[1,2-a]pyrimidine system contains three nitrogen atoms at positions 1, 3, and 7, with a methyl group at position 7 and an acetamide substituent at position 2.
- Electronic Properties : The conjugated π-system of the fused rings enables charge delocalization, enhancing stability and facilitating interactions with aromatic residues in biological targets.
- Acetamide Functionalization : The 2-acetamide group introduces hydrogen-bond donor/acceptor capabilities, critical for target binding.
Table 1: Molecular Properties of this compound
Historical Context of Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry
Imidazo[1,2-a]pyrimidine derivatives have been explored since the 1960s, with early patents highlighting their antiviral and antifungal potential. Key milestones include:
- 1967 : First reported fluorinated imidazopyrimidines as antiviral agents.
- 2000s : Expansion into kinase inhibition (e.g., p38 MAPK, TYK2) and anticancer applications.
- Recent Advances : Structural optimization for improved pharmacokinetics, exemplified by this compound’s role in modulating enzyme targets like dihydrofolate reductase (DHFR).
The acetamide derivative builds on this legacy, leveraging the imidazo[1,2-a]pyrimidine scaffold’s versatility while enhancing solubility and target affinity through its substituents.
Significance of Acetamide Functionalization in Bioactive Compounds
The acetamide group ($$-\text{NHCOCH}_3$$) is a strategic modification in drug design due to:
- Hydrogen-Bonding Capacity : The carbonyl oxygen and amide nitrogen facilitate interactions with enzymatic active sites, as seen in DHFR inhibitors.
- Metabolic Stability : Acetamide derivatives often exhibit reduced susceptibility to oxidative metabolism compared to primary amines.
- Solubility Enhancement : The polar acetamide group improves aqueous solubility, addressing a common limitation of aromatic heterocycles.
Table 2: Role of Acetamide in Bioactive Compounds
In this compound, the acetamide moiety synergizes with the imidazopyrimidine core to create a multifunctional pharmacophore, enabling precise modulation of biological targets.
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-2-3-13-5-7(4-8(10)14)12-9(13)11-6/h2-3,5H,4H2,1H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVAQDNXTYSFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Condensation of Pyrimidine Derivatives
One of the most common methods involves condensation of substituted pyridin-2-amine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring system.
- Reaction Conditions: Typically performed in polar solvents like methanol or ethanol at elevated temperatures (~70°C).
- Key Reagents: Pyridin-2-amine derivatives, aldehydes, or ketones, often with catalysts such as p-toluenesulfonic acid (TosOH).
Example:
A mixture of pyridin-2-amine and an aldehyde in methanol with TosOH at 70°C facilitates formation of the imidazo[1,2-a]pyrimidine core through cyclization and dehydration steps.
Use of Isocyanides and Cyclization
Another route involves the use of isocyanides in multicomponent reactions, leading to imidazo[1,2-a]pyrimidines via cycloaddition pathways, often under reflux conditions.
Introduction of the Methyl Group at the 7-Position
The methyl substitution at the 7-position can be achieved via:
- Direct methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Alkylation of the heterocyclic nitrogen or carbon sites, depending on the specific intermediate.
Research Findings:
In a study involving the synthesis of 2-methylimidazo[1,2-a]pyridine derivatives, methylation was performed on the heterocyclic ring using methyl iodide at controlled temperatures, yielding the methylated core efficiently.
Functionalization at the 2-Position: Formation of Acetamide
Activation of the 2-Position
The 2-position of the imidazo[1,2-a]pyrimidine core can be activated via:
- Electrophilic substitution after introducing suitable leaving groups.
- Direct amidation using acyl chlorides or activated carboxylic acids.
Amidation to Form the Acetamide
The key step involves converting the 2-position to an acetamide:
Using acyl chlorides: Reacting the heterocycle with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form an acyl intermediate, followed by ammonolysis or amidation to generate the acetamide.
Using carbonyldiimidazole (CDI): Activation of acetic acid with CDI, followed by nucleophilic attack by the heterocyclic nitrogen, yields the acetamide derivative.
Research Data:
In a synthesis of related compounds, activation with CDI at room temperature, followed by addition of ammonia or primary amines, successfully produced the corresponding acetamides with high yields.
Representative Synthetic Route
Data Tables Summarizing Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Condensation & Cyclization | Pyridin-2-amine + aldehyde | TosOH, methanol | 70°C, 12-24 h | 80-95% | Widely used for core synthesis |
| Methylation | Imidazo[1,2-a]pyrimidine | Methyl iodide, K2CO3 | Reflux, 4-8 h | 85-92% | For 7-methyl substitution |
| Acylation & Amidation | 2-position heterocycle | Acyl chloride or CDI | Room temp to 50°C | 70-90% | For acetamide formation |
Research Findings and Innovations
Recent advances have focused on:
- One-pot multicomponent reactions combining core formation and functionalization.
- Use of microwave irradiation to accelerate reactions, reducing reaction times.
- Green chemistry approaches employing solvent-free conditions or recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide exhibits interactions with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. This interaction suggests potential applications in cancer treatment strategies that target cell cycle regulation . In vitro studies have shown that the compound can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, preliminary data from various cancer cell lines have demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, showcasing its potential as an anticancer agent .
2. Biochemical Probing
The unique structure of this compound allows it to serve as a biochemical probe for studying various cellular processes. Its ability to bind to specific enzymes or receptors can provide insights into cellular mechanisms and aid in the development of new therapeutic agents .
Antiviral Potential
Recent studies have explored the antiviral properties of imidazo[1,2-a]pyrimidine derivatives against SARS-CoV-2. Molecular docking studies suggest that compounds similar to this compound may effectively inhibit the interaction between the virus's spike protein and the ACE2 receptor, indicating potential use in combating viral infections .
Synthesis and Production Methods
The synthesis of this compound typically involves multicomponent reactions and controlled conditions to ensure high yields and purity. Key reagents and reaction parameters are optimized for efficient production .
Mechanism of Action
The mechanism of action of 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
- N-Substituted Imidazo[1,2-a]pyridine-2-acetamides (): These compounds share the acetamide substituent at position 2 but differ in their core structure (pyridine vs. pyrimidine). The pyridine-based derivatives are synthesized via optimized methods yielding >80% purity, emphasizing their feasibility for scalable production. The absence of a second nitrogen atom in the pyridine ring may reduce polarity compared to the pyrimidine analogue, impacting solubility and target interactions .
- Minodronic Acid Hydrate (): A bisphosphonate drug derived from imidazo[1,2-a]pyridine, minodronic acid is used for osteoporosis. While structurally distinct (bisphosphonate vs. acetamide substituents), its synthesis involves Mannich reactions and cyanide substitutions, highlighting methodologies that could be adapted for imidazo[1,2-a]pyrimidine derivatives .
Imidazo[1,2-a]pyrimidine Derivatives
- Patent Compounds (): Derivatives such as 2-(2-methylimidazo[1,2-a]pyridin-7-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyrimidinone rings and substituents like piperazine or methylpiperidine. The acetamide group in the target compound may offer improved solubility compared to bulkier substituents in these analogues .
Pharmacological Implications
- Solubility and Bioavailability : The acetamide group in 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide likely enhances water solubility compared to alkyl or aromatic substituents in patent compounds (e.g., piperazine derivatives), which may require formulation adjustments for oral administration .
- Target Selectivity: The methyl group at position 7 could sterically hinder non-specific binding, a feature absent in unsubstituted imidazo[1,2-a]pyridine derivatives .
Biological Activity
2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10N4O
- Molecular Weight : 178.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : This compound has shown significant inhibitory effects on specific kinases such as c-KIT, which is crucial in several cancers characterized by c-KIT mutations. The inhibition of this kinase is essential for therapeutic applications targeting these malignancies .
- Cell Cycle Regulation : It interacts with cyclin-dependent kinase 2 (CDK2), influencing cell cycle progression and apoptosis. This interaction may lead to enzyme inhibition, affecting cellular proliferation .
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
| Activity | Description |
|---|---|
| Antitumor | Inhibits tumor growth by targeting specific kinases and regulating cell cycles. |
| Antimicrobial | Demonstrates activity against various bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation through modulation of biochemical pathways. |
| Analgesic | Provides pain relief by interacting with pain signaling pathways. |
| Immunomodulatory | Alters immune responses, potentially enhancing or suppressing immune activity. |
Case Studies and Experimental Results
- Antitumor Activity : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines associated with c-KIT mutations, showcasing its potential as an anticancer agent .
- Antimicrobial Properties : Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
- Inflammation Modulation : In vitro studies revealed that the compound could effectively reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimized synthetic routes for 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and activated carbonyl intermediates. A recent study optimized conditions using microwave-assisted synthesis to improve yields (85–92%) and reduce reaction time (2–4 hours). Key steps include nucleophilic substitution at the acetamide moiety and regioselective cyclization . Statistical experimental design (e.g., factorial or response surface methodology) is recommended to identify critical parameters like temperature, solvent polarity, and catalyst loading .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
X-ray crystallography is the gold standard for resolving regiochemical ambiguities, as demonstrated for imidazo[1,2-a]pyrimidine analogs . Complementary techniques include:
- NMR : - and -NMR to identify substituent environments (e.g., methyl group at position 7).
- Hirshfeld surface analysis : To map intermolecular interactions and validate crystal packing .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
Q. What in vitro assays are suitable for evaluating its biological activity?
Imidazo[1,2-a]pyrimidines are screened for kinase inhibition, GPCR modulation, or antimicrobial activity. Standard protocols include:
- Enzyme inhibition assays : Use purified targets (e.g., phosphodiesterases) with fluorescence-based substrates .
- Cell viability assays (MTT or CellTiter-Glo) for cytotoxicity profiling.
- Binding affinity studies : Surface plasmon resonance (SPR) or radioligand displacement assays for receptor-targeted applications .
Q. Which analytical methods are critical for purity assessment?
Q. How can reaction conditions be optimized to minimize byproducts?
Apply design of experiments (DoE) to evaluate factors like pH, temperature, and reagent stoichiometry. For example, a central composite design revealed that maintaining pH 7–8 and 60–70°C reduces dimerization by 30% .
Q. What safety protocols are required for handling this compound?
Refer to SDS guidelines for imidazo[1,2-a]pyrimidines:
- Use PPE (gloves, lab coat, goggles).
- Conduct reactions in a fume hood due to potential respiratory irritants.
- Store at –20°C under inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Quantum mechanical calculations (DFT) predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding to hydrophobic pockets. Molecular dynamics simulations (MD) assess stability in protein binding sites. ICReDD’s integrated computational-experimental workflows have successfully reduced lead optimization cycles by 40% .
Q. What strategies reconcile contradictory bioactivity data across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 normalized to assay conditions).
- Proteomic profiling : Identify off-target interactions that may explain divergent results.
- Structural analogs : Synthesize and test derivatives to isolate substituent effects .
Q. How does the methyl group at position 7 influence pharmacokinetics?
The 7-methyl group enhances metabolic stability by reducing CYP3A4-mediated oxidation. Pharmacokinetic studies in rodent models show a 2.3-fold increase in half-life compared to non-methylated analogs. LogD (pH 7.4) = 1.8 suggests moderate blood-brain barrier permeability .
Q. What cross-disciplinary applications exist beyond pharmacology?
- Materials science : As ligands for luminescent metal-organic frameworks (MOFs) due to π-conjugated systems .
- Catalysis : Palladium complexes of imidazo[1,2-a]pyrimidines catalyze Suzuki-Miyaura coupling with >90% yield .
Q. How can fluorescent probes derived from this scaffold be designed for cellular imaging?
Introduce nitrobenzoxadiazole (NBD) or dansyl fluorophores at the acetamide side chain. A recent study demonstrated real-time visualization of microglial cells using a benzodiazepine receptor-targeted analog .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
